4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate
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Overview
Description
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate is an organic compound with the molecular formula C23H17FO4 This compound is known for its unique structural features, which include a fluoro-substituted phenyl ring and a methoxyphenyl group connected through a propenoyl linkage to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The propenoyl linkage allows for conjugation with other molecules, potentially enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl benzoate: Lacks the fluoro and propenoyl groups, resulting in different chemical properties.
4-fluorophenyl benzoate: Similar but lacks the methoxy and propenoyl groups.
2-methoxyphenyl benzoate: Similar but lacks the fluoro and propenoyl groups.
Uniqueness
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl benzoate is unique due to the combination of fluoro, methoxy, and propenoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-27-21-10-6-5-7-16(21)11-13-20(25)19-15-18(24)12-14-22(19)28-23(26)17-8-3-2-4-9-17/h2-15H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKCNOONZALLL-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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